molecular formula C19H14ClFN2O3S B2828996 6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide CAS No. 1286728-27-5

6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide

Cat. No.: B2828996
CAS No.: 1286728-27-5
M. Wt: 404.84
InChI Key: XAANHOUBVOIIDX-UHFFFAOYSA-N
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Description

6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 4-chlorophenylsulfonyl group and a 3-fluoro-4-methylphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinamide core, followed by the introduction of the 4-chlorophenylsulfonyl group through sulfonylation reactions. The final step involves the attachment of the 3-fluoro-4-methylphenyl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-((4-bromophenyl)sulfonyl)-N-(3-fluoro-4-methylphenyl)nicotinamide
  • 6-((4-chlorophenyl)sulfonyl)-N-(3-chloro-4-methylphenyl)nicotinamide
  • 6-((4-chlorophenyl)sulfonyl)-N-(3-fluoro-4-ethylphenyl)nicotinamide

Uniqueness

6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a 4-chlorophenylsulfonyl group and a 3-fluoro-4-methylphenyl group provides a distinct set of properties that differentiate it from similar compounds.

Properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O3S/c1-12-2-6-15(10-17(12)21)23-19(24)13-3-9-18(22-11-13)27(25,26)16-7-4-14(20)5-8-16/h2-11H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAANHOUBVOIIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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